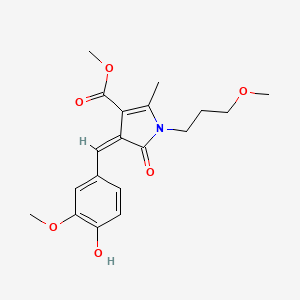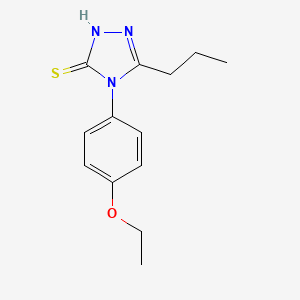![molecular formula C21H24ClN7O B4624186 6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)
6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including compounds similar to 6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, often involves complex chemical reactions that may include N-dealkylation, formation of 1-aryl-piperazines, and further modifications to introduce triazine and methoxyphenyl groups. These synthesis processes are crucial for obtaining high-purity compounds for further study and potential therapeutic use (Caccia, 2007).
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is characterized by the presence of a piperazine ring, which is linked to aromatic groups such as 3-chlorophenyl and 3-methoxyphenyl. These structural features are important for the compound's interaction with biological targets, influencing its pharmacological profile. The triazine ring, a component of this compound, is known for its versatility in chemical reactions and its role in increasing the compound's stability and biological activity (Verma et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves interactions with various biological targets through its arylpiperazine and triazine components. Arylpiperazine derivatives are known for their interaction with serotonin receptors, which can lead to various pharmacological effects. The triazine component contributes to the compound's ability to engage in nucleophilic substitution reactions, enhancing its potential as a versatile pharmacophore (Rathi et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
This compound is related to the synthesis and study of various triazole derivatives, demonstrating antimicrobial activities against a range of microorganisms. The creation of novel compounds, including those with triazine components, involves reactions with primary amines, leading to potential antimicrobial agents. Some of these newly synthesized molecules exhibit moderate to good antimicrobial properties, indicating their significance in pharmaceutical research for developing new treatments against resistant strains of bacteria and fungi (Bektaş et al., 2010).
Chemical Structure and Synthesis
A study outlines the successful synthesis of a novel compound through a multi-step protocol, emphasizing the importance of precise chemical structuring and synthesis techniques in creating compounds with potential biological activities. The detailed characterization of the compound's structure through various analytical methods showcases the intricate process of designing and synthesizing chemical entities for further biological evaluation (Wujec & Typek, 2023).
Pharmacological Evaluation
The pharmacological evaluation of compounds, especially in the context of their interaction with dopamine and serotonin receptors, is crucial in the development of new therapeutic agents. Studies have shown that modifications to the aromatic ring linked to the N-1 piperazine ring can lead to significant variations in receptor affinity, demonstrating the potential of such compounds in the development of drugs targeting the central nervous system. This research highlights the importance of structural modifications in enhancing the pharmacological profile of compounds (Leopoldo et al., 2002).
Potential for Anticonvulsant and Antimicrobial Applications
The synthesis and evaluation of various derivatives have shown potential anticonvulsant and antimicrobial activities. This indicates the versatility of these compounds in addressing different therapeutic areas, including neurological conditions and infections. The structure-activity relationship studies associated with these compounds provide insights into their mechanism of action and potential as lead compounds in drug discovery (Aytemi̇r et al., 2004).
Propiedades
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c1-30-18-7-3-5-16(13-18)24-21-26-19(25-20(23)27-21)14-28-8-10-29(11-9-28)17-6-2-4-15(22)12-17/h2-7,12-13H,8-11,14H2,1H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHZKKPZCJOXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)
![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)
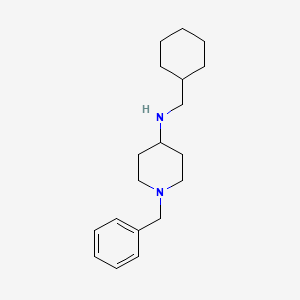
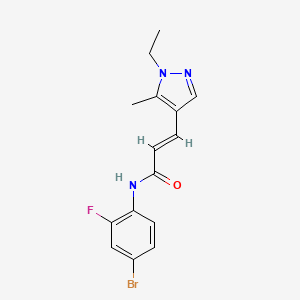
![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
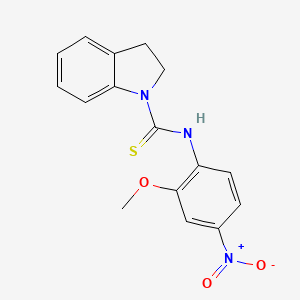
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)
